2-(Carboxymethyl)-5-chlorobenzoic acid

Description

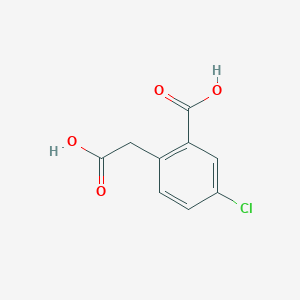

2-(Carboxymethyl)-5-chlorobenzoic acid is a benzoic acid derivative featuring a carboxymethyl (-CH₂COOH) substituent at the 2-position and a chlorine atom at the 5-position on the aromatic ring. This compound combines the reactivity of a carboxylic acid group with the steric and electronic effects of the chlorine substituent, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

CAS No. |

19725-81-6 |

|---|---|

Molecular Formula |

C9H7ClO4 |

Molecular Weight |

214.6 g/mol |

IUPAC Name |

2-(carboxymethyl)-5-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |

InChI Key |

DAIIMCFNHPHJIK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research indicates that 2-(Carboxymethyl)-5-chlorobenzoic acid exhibits various biological activities:

- Antitumor Activity : Studies have shown that derivatives of carboxymethylated compounds possess significant cytotoxic effects against cancer cell lines such as HT29 (colon cancer), PC3 (prostate cancer), HeLa (cervical cancer), Jurkat (T-cell leukemia), and HepG2 (liver cancer). The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, demonstrating effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Pharmaceutical Applications

The compound is primarily recognized for its role in pharmaceutical intermediates:

- Disease-Modifying Antirheumatic Drugs (DMARDs) : this compound is utilized in the synthesis of DMARDs, which are critical in treating autoimmune diseases such as rheumatoid arthritis. These drugs modify disease progression and improve patient outcomes .

- Synthesis of Quinazolinones : It also serves as a precursor for synthesizing quinazolinone derivatives, which have been associated with various pharmacological activities, including anti-inflammatory and antitumor effects .

Case Study 1: Antitumor Activity Evaluation

A study assessed the cytotoxic effects of carboxymethylated derivatives on multiple cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The effectiveness varied by cell line, highlighting the need for further exploration into structure-activity relationships .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound via microwave-assisted methods. This approach significantly reduced synthesis time while increasing yield compared to traditional methods. The findings suggest that microwave synthesis is a viable alternative for producing pharmaceutical intermediates efficiently .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(carboxymethyl)-5-chlorobenzoic acid, highlighting differences in substituents, molecular weight, and functional groups:

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(Carboxymethyl)-5-chlorobenzoic acid, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves multi-step functional group transformations. A common route starts with halogenation of a benzoic acid derivative, followed by carboxymethylation. Key steps include:

- Halogenation : Chlorination at the 5-position using reagents like SOCl₂ or PCl₃ under anhydrous conditions .

- Carboxymethylation : Introduction of the carboxymethyl group via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF or DCM solvents are often employed .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Critical Conditions : Temperature control (60–80°C for coupling reactions), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for substrate:catalyst) are essential to minimize side reactions .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C5, carboxymethyl at C2). Look for singlet peaks corresponding to COOH groups (~12 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out impurities.

- Melting Point Analysis : Compare observed values with literature data (e.g., 215–218°C for pure samples) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., C2 carboxymethyl group as a reactive site) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. DCM) on reaction kinetics. Polar solvents stabilize transition states, accelerating substitution .

- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies for proposed mechanisms (e.g., SN2 vs. SN1 pathways) .

Q. Q4. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for derivatives of this compound?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the carboxymethyl group) by analyzing peak splitting at −20°C to 100°C .

- X-ray Crystallography : Resolve ambiguities using SHELXL for structure refinement. Compare experimental bond lengths/angles with DFT-optimized geometries .

- Isotopic Labeling : Introduce ¹³C at the carboxymethyl group to track coupling patterns in 2D NMR (HSQC/HMBC) .

Q. Q5. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity. For example, reducing Pd catalyst from 5 mol% to 2 mol% decreases Pd residues without compromising yield .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion (e.g., >95% by HPLC) .

- Workflow Automation : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., decarboxylation) .

Q. Q6. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- pH-Dependent Stability Studies :

- Acidic Conditions : Protonation of the carboxylate group reduces solubility, leading to precipitation. Monitor via turbidity measurements .

- Basic Conditions : Deprotonation increases solubility but risks hydrolysis of the chloro substituent. Use LC-MS to detect chloride ions as a degradation marker .

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with deuterated vs. non-deuterated samples to identify rate-determining steps (e.g., C-Cl bond cleavage) .

Q. Q7. How do substituents on the benzene ring influence the compound’s crystallinity and solubility?

Methodological Answer:

- Crystallinity : Introduce electron-withdrawing groups (e.g., nitro at C4) to enhance π-π stacking. Use powder X-ray diffraction (PXRD) to compare crystal packing .

- Solubility : LogP calculations (via ChemDraw or ACD/Labs) predict hydrophobicity. For aqueous solubility, modify with polar groups (e.g., sulfonamide) .

Q. Q8. What advanced chromatography techniques separate enantiomers or diastereomers of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.